Phenyl fluorosulfate

Catalog No.
S3339751
CAS No.
330-00-7
M.F
C6H5FO3S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl fluorosulfate

CAS Number

330-00-7

Product Name

Phenyl fluorosulfate

IUPAC Name

fluorosulfonyloxybenzene

Molecular Formula

C6H5FO3S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

BDIBYQORZHGDIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)F

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)F
  • Organic Chemistry

    Phenyl fluorosulfate can be used as a precursor for the synthesis of other organofluorine compounds. Organofluorine compounds have a wide range of applications in medicinal chemistry, materials science, and other fields [].

  • Fluorine Chemistry

    Phenyl fluorosulfate can be a source of the fluorosulfate (FSO3) anion, which is of interest to some researchers studying fluorine chemistry. Fluorine is the most electronegative element, and understanding its behavior in different compounds is important for various scientific disciplines [].

  • Ionic Liquids

    Phenyl fluorosulfate might have potential applications in the development of ionic liquids. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them useful in various applications, such as catalysis and electrochemistry [].

Phenyl fluorosulfate is an organosulfur compound characterized by the presence of a phenyl group attached to a fluorosulfate functional group. Its chemical formula is C6H5OSO2F\text{C}_6\text{H}_5\text{OSO}_2\text{F}. This compound is notable for its unique reactivity and has gained attention in the field of synthetic organic chemistry, particularly in the development of new chemical probes and labeling agents. The sulfur atom in phenyl fluorosulfate exhibits a +6 oxidation state, contributing to its electrophilic nature, which allows it to participate in various nucleophilic substitution reactions.

  • Sulfur Fluoride Exchange: It can react with fluoride salts through a sulfur(VI) fluoride exchange mechanism. This reaction allows for the introduction of isotopes, such as fluorine-18, making it useful in positron emission tomography (PET) imaging .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the release of fluoride ions. This reaction pathway is facilitated by the electrophilicity of the sulfur atom, which is stabilized by resonance effects from the adjacent oxygen atoms .
  • Defluorosulfation: Under certain conditions, phenyl fluorosulfate can also undergo defluorosulfation, where the fluorine atom is replaced by another nucleophile, resulting in different products .

Phenyl fluorosulfate exhibits interesting biological activity due to its ability to selectively label proteins. It has been shown to react with nucleophilic amino acid side chains, particularly tyrosine and lysine residues. This reactivity allows for mapping protein interactions and studying cellular mechanisms. The lower reactivity compared to sulfonyl fluorides makes it a valuable tool for probing biological systems without extensive background reactivity .

In studies involving cellular retinoic acid binding proteins, phenyl fluorosulfate was utilized to identify protein targets, showcasing its potential in chemical biology and medicinal chemistry applications .

The synthesis of phenyl fluorosulfate typically involves:

  • Reaction of Phenol with Sulfuryl Fluoride: One common method is the reaction of phenol with sulfuryl fluoride gas. This process can be conducted under controlled conditions to yield phenyl fluorosulfate efficiently .
  • Click Chemistry Approaches: Recent advancements have introduced click chemistry methodologies that utilize sulfur(VI) fluoride exchange reactions. These methods allow for rapid and efficient incorporation of phenyl fluorosulfate into various substrates, enhancing its utility in synthesizing complex molecules .
  • Liquid-phase Synthesis: A liquid-based protocol using sulfuryl fluoride dissolved in acetonitrile has been developed for library chemistry applications, facilitating the generation of diverse fluorosulfate probes .

Phenyl fluorosulfate has several notable applications:

  • Chemical Probes: It serves as a chemical probe in biological research, enabling the study of protein interactions and cellular processes through selective labeling .
  • Radiochemistry: The compound is used in radiochemistry for synthesizing radiolabeled compounds suitable for PET imaging, particularly through isotopic exchange reactions .
  • Synthetic Chemistry: Its utility extends to synthetic organic chemistry where it acts as a versatile electrophile in various coupling reactions .

Interaction studies involving phenyl fluorosulfate focus on its reactivity with biological macromolecules. Research indicates that it selectively labels specific amino acid residues within proteins, which can be analyzed through mass spectrometry and other analytical techniques. The ability to map these interactions provides insights into protein function and dynamics within cellular environments .

Studies have shown that while phenyl fluorosulfate reacts with nucleophiles like tyrosine and lysine, it exhibits lower reactivity towards other functional groups compared to sulfonyl fluorides, making it a more selective tool for probing biological systems .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

330-00-7

Wikipedia

Fluorosulfuric acid, phenyl ester (8CI,9CI)

Dates

Last modified: 04-14-2024

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